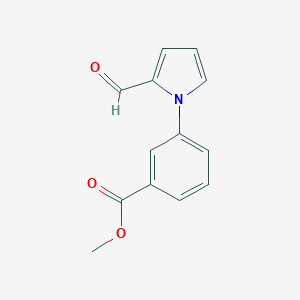![molecular formula C13H9ClN2OS B067610 6-(4-CHLOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE CAS No. 178449-64-4](/img/structure/B67610.png)
6-(4-CHLOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2-aminothiazole under specific conditions . The reaction proceeds through a series of steps, including condensation and cyclization, to form the imidazothiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazothiazole derivatives.
Scientific Research Applications
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an agonist for the constitutive androstane receptor, influencing gene expression.
Medicine: Investigated for its potential anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by binding to the constitutive androstane receptor (CAR), a nuclear receptor involved in the regulation of various genes . Upon binding, it induces the translocation of CAR to the nucleus, where it activates the transcription of target genes involved in drug metabolism and detoxification .
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another imidazothiazole derivative known for its immunostimulatory properties.
CITCO: A closely related compound with similar CAR agonist activity.
Uniqueness
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is unique due to its specific structure, which imparts distinct biological activities and makes it a valuable tool in scientific research .
Properties
CAS No. |
178449-64-4 |
|---|---|
Molecular Formula |
C13H9ClN2OS |
Molecular Weight |
276.74 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9ClN2OS/c1-8-7-18-13-15-12(11(6-17)16(8)13)9-2-4-10(14)5-3-9/h2-7H,1H3 |
InChI Key |
ITXOUUVOKRGNSM-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)Cl |
Synonyms |
6-(4-CHLOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




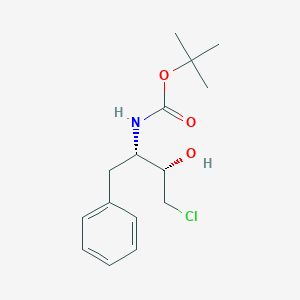
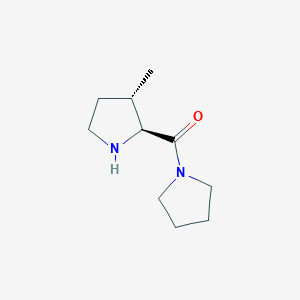

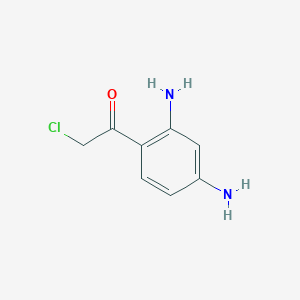
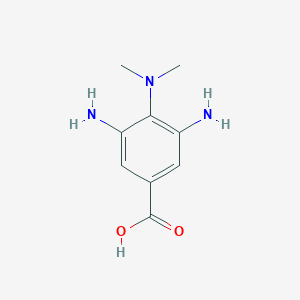

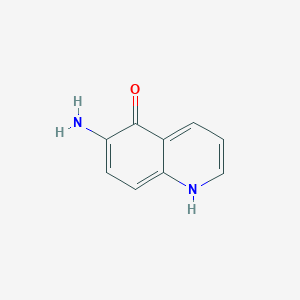
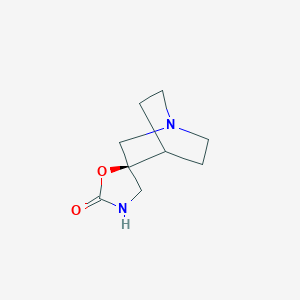

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)

